8-Azabicyclo[3.2.1]octan-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-4-5-2-1-3-6(7)8-5/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPORABOYZPMSQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)C(C1)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization of 8 Azabicyclo 3.2.1 Octan 6 One
Transformations of the Ketone Moiety
The ketone group in 8-Azabicyclo[3.2.1]octan-6-one is a primary site for chemical modifications, enabling the synthesis of a variety of derivatives.
Reduction Reactions to Alcohol Derivatives
The reduction of the ketone in tropinone (B130398) yields alcohol derivatives, which are valuable intermediates in the synthesis of numerous compounds. For example, the reduction of tropinone can produce tropine, which can then be used in the synthesis of atropine. researchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. The stereoselectivity of the reduction is influenced by steric factors, leading to the preferential formation of one diastereomer over the other. scispace.com
Table 1: Reduction of Ketone Moiety
| Precursor | Reagent | Product | Application |
|---|---|---|---|
| Tropinone | Sodium borohydride | Tropine | Precursor to atropine |
| Tropinone | Lithium aluminum hydride | Pseudotropine | Precursor to calystegines |
| 8-Oxabicyclo[3.2.1]oct-6-en-3-one | Lithium aluminum hydride | Alcohol derivatives | Synthetic intermediates |
Nucleophilic Addition Reactions
The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. These reactions are fundamental for introducing new functional groups and extending the carbon skeleton. libretexts.org For instance, the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, can introduce alkyl or aryl groups. The formation of cyanohydrins through the addition of cyanide is another key transformation. libretexts.org These addition reactions often proceed with a degree of stereoselectivity due to the rigid bicyclic framework.
Reactions at α-Carbons (e.g., aldol (B89426) reactions of tropinone analogues)
The α-carbons adjacent to the ketone in tropinone are reactive sites for various transformations, most notably aldol reactions. idc-online.commsu.edu Deprotonation at the α-carbon with a suitable base, such as lithium diisopropylamide (LDA), generates an enolate which can then react with aldehydes or ketones. beilstein-journals.orgcanada.ca These aldol reactions can be performed enantioselectively using chiral lithium amide bases, leading to the formation of chiral aldol products. beilstein-journals.org The major products of these reactions typically exhibit an exo,anti configuration. beilstein-journals.org The presence of a pseudoaxial hydrogen atom at the α-carbon can lead to facile elimination of water from the aldol product, forming α,β-unsaturated ketones. beilstein-journals.org
Reactions Involving the Bridgehead Nitrogen Atom
The bridgehead nitrogen atom in the 8-azabicyclo[3.2.1]octane skeleton is another key site for functionalization, allowing for the synthesis of a diverse range of derivatives.
Demethylation and Nitrogen Functionalization
The N-methyl group commonly found in tropinone can be removed through demethylation reactions. A common method for this is the use of α-chloroethyl chloroformate followed by treatment with methanol. nih.gov Phosgene has also been reported as a reagent for demethylation. nih.gov Once the nitrogen is demethylated, it can be functionalized with various groups. For example, it can undergo electrophilic substitution with electrophiles. smolecule.com
Formation of Nitrogen-Containing Derivatives (e.g., unsymmetrical ureas)
The secondary amine resulting from demethylation is a versatile handle for introducing a variety of nitrogen-containing functionalities. A significant application is the synthesis of unsymmetrical ureas. nih.govthieme-connect.de This is typically achieved by first converting the demethylated compound into a carbamoyl (B1232498) chloride intermediate, which then reacts with a primary or secondary amine to yield the desired urea. nih.gov This method allows for the creation of large libraries of unsymmetrical ureas with diverse substituents. nih.gov The synthesis of these ureas is often high-yielding and can be performed in a batchwise manner. nih.gov
Table 2: Formation of Unsymmetrical Ureas
| Intermediate | Reagent 1 | Reagent 2 | Product |
|---|---|---|---|
| Nortropane derivative | α-chloroethyl chloroformate | Methanol | Demethylated nortropane |
| Demethylated nortropane | Phosgene (or equivalent) | Amine | Unsymmetrical urea |
Rearrangements and Ring Transformations of the Bicyclic System
The rigid framework of this compound and its derivatives can undergo fascinating rearrangements and ring transformations under specific reaction conditions. These reactions are crucial for accessing alternative bicyclic and heterocyclic scaffolds, thereby expanding the synthetic utility of this core structure.
Isomerization to Other Azabicyclo[X.Y.Z]octane Systems (e.g., 6-azabicyclo[3.2.1]octane)
The rearrangement of the 8-azabicyclo[3.2.1]octane skeleton to other isomeric azabicyclic systems represents a significant synthetic strategy. A notable example is the conversion to the 6-azabicyclo[3.2.1]octane framework.
One documented method involves a Lewis acid-induced tandem rearrangement-allylation cascade starting from an epoxytropinone derivative. acs.org This nitrogen-driven process facilitates the transformation of the 8-azabicyclo[3.2.1]octane core into a 7-allylated 6-azabicyclo[3.2.1]octan-3-one. acs.org This particular rearrangement has been instrumental in the total synthesis of the alkaloid (±)-peduncularine. acs.org
The Beckmann rearrangement of oximes derived from bicyclic ketones also offers a pathway to isomeric lactams, effectively altering the ring structure. For instance, the treatment of syn-8-oximinobicyclo[3.2.1]octane-3-carboxylic acid with trifluoroacetic acid leads to a classical Beckmann rearrangement, forming the corresponding lactam. core.ac.uk This reaction proceeds by the migration of the carbon atom anti-periplanar to the oxime's hydroxyl group, resulting in a ring-expanded lactam, which is an isomer of the original bicyclic system.
| Starting Material | Reagents/Conditions | Product | Reference |
| Epoxytropinone derivative | Lewis Acid, Allylating Agent | 7-allylated 6-azabicyclo[3.2.1]octan-3-one | acs.org |
| syn-8-Oximinobicyclo[3.2.1]octane-3-carboxylic acid | Trifluoroacetic acid, heat | Lactam (9-azabicyclo[4.2.1]nonan-8-one derivative) | core.ac.uk |
Cleavage Reactions of the Bicyclic Framework
Controlled cleavage of the 8-azabicyclo[3.2.1]octane ring system can be achieved under various conditions, leading to the formation of monocyclic or acyclic compounds. These reactions are valuable for the synthesis of complex molecules where the bicyclic system serves as a temporary scaffold.
Acidic hydrolysis is a common method for cleaving protecting groups from the nitrogen atom, though under harsh conditions, it can also promote ring cleavage. For instance, treatment with 4M HCl in dioxane can selectively deprotect a tert-butoxycarbonyl (Boc) group while preserving the bicyclic core, but more forcing conditions can lead to the opening of the ring system.
Base-induced rearrangements can also facilitate ring cleavage. The use of strong bases like alkyl lithium reagents can induce ring expansion or contraction through the formation of carbanionic intermediates.
Another approach involves the regioselective cleavage of a tricyclo[3.2.1.02,7]octan-3-one intermediate, which can be derived from an intramolecular Diels-Alder reaction. mdpi.com This cleavage step is crucial in certain synthetic routes to functionalized 8-azabicyclo[3.2.1]octane derivatives.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
| Acidic Hydrolysis | 4M HCl in dioxane | Selective deprotection or potential ring cleavage | |
| Base-Induced Rearrangement | Alkyl lithium reagents | Ring expansion or contraction | |
| Reductive Cleavage | Samarium(II) diiodide | Regioselective cleavage of related tricyclic systems | mdpi.com |
Selective Functionalization of the Azabicyclo[3.2.1]octane Ring System
The selective introduction of functional groups onto the 8-azabicyclo[3.2.1]octane skeleton is of paramount importance for modulating the biological activity and physicochemical properties of the resulting compounds. The rigid nature of the bicyclic system often allows for a high degree of stereocontrol in these functionalization reactions.
Functionalization can be directed to various positions of the ring system, including the nitrogen atom (N-8) and the carbon atoms of the bicyclic framework. The presence of the ketone at the C-6 position in this compound provides a handle for a wide range of chemical transformations.
Functionalization at C-3:
The C-3 position is a common site for introducing substituents. For example, Grignard addition to 8-azabicyclo[3.2.1]octan-3-one (a related derivative) with methylmagnesium bromide in THF yields the corresponding exo-alcohol. smolecule.com This can be followed by oxidation and further modification. The Mitsunobu reaction allows for the stereoinversion of secondary alcohols at this position, ensuring the desired exo-configuration. smolecule.com
Functionalization at N-8:
The nitrogen atom of the azabicyclic system is readily functionalized. Common modifications include alkylation, acylation, and the introduction of protecting groups. For instance, methylation at the N-8 position is a critical modification for achieving specific biological activities in certain classes of compounds. smolecule.com
Functionalization via Cycloaddition Reactions:
The 8-azabicyclo[3.2.1]octane scaffold can be constructed with inherent functionality through cycloaddition reactions. A prominent method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides, which allows for high diastereo- and enantioselectivities in the formation of the bicyclic system.
| Position | Reaction Type | Reagents/Examples | Outcome | Reference |
| C-3 | Grignard Addition | Methylmagnesium bromide | exo-Alcohol formation | smolecule.com |
| C-3 | Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), triphenylphosphine | Stereoinversion of alcohols | smolecule.com |
| N-8 | Alkylation | Methylating agents | N-Methylated derivatives | smolecule.com |
| Ring Construction | 1,3-Dipolar Cycloaddition | Cyclic azomethine ylides | Enantioselective formation of the scaffold |
Application of 8 Azabicyclo 3.2.1 Octan 6 One in Complex Molecule Synthesis
Role as a Key Organic Building Block and Conformationally Rigid Template
The 8-azabicyclo[3.2.1]octane scaffold serves as a foundational building block in synthetic chemistry, primarily due to its conformationally restricted structure. This rigidity helps to control the spatial orientation of substituents, which is crucial for achieving high stereoselectivity in complex synthetic sequences. The bicyclic nature of the scaffold reduces the number of accessible conformations, making it a predictable and reliable template for designing molecules with specific three-dimensional shapes. This is particularly important in medicinal chemistry, where the interaction between a small molecule and its biological target is highly dependent on precise stereochemical and conformational complementarity. ehu.esrsc.org The 8-azabicyclo[3.2.1]octane core is considered a "privileged scaffold," as it is found in numerous compounds with diverse biological activities, underscoring its significance as a starting point for drug discovery. nih.govacs.org
Total Synthesis of Natural Products and their Analogues Incorporating the Scaffold
The utility of the 8-azabicyclo[3.2.1]octane skeleton is prominently demonstrated in the total synthesis of a wide array of natural products and their analogues. Its pre-defined stereochemistry allows for more efficient and elegant synthetic routes to complex targets.
Tropane (B1204802) alkaloids, characterized by the N-methyl-8-azabicyclo[3.2.1]octane core, are a major class of natural products synthesized using this scaffold. ehu.esnih.gov Enantioselective strategies, such as the desymmetrization of related tropinone (B130398) derivatives or meso-epoxides, have been developed to access these molecules with high stereocontrol. ehu.esresearchgate.net
One notable approach involves the chiral phosphoric acid-catalyzed pseudotransannular ring opening of 1-aminocyclohept-4-ene-derived epoxides. researchgate.netcsic.es This method directly constructs the 8-azabicyclo[3.2.1]octane core with excellent yield and enantioselectivity. This strategy has been successfully applied to the total synthesis of (-)-α-tropanol in a concise two-step sequence from the chiral bicyclic alcohol intermediate. ehu.es The same intermediate serves as a cornerstone for the synthesis of (+)-ferruginine, which requires a multi-step sequence to introduce the requisite side chain. ehu.escsic.es
The synthesis of cocaine and its analogues, which are also tropane alkaloids, frequently employs the 8-azabicyclo[3.2.1]octane framework. d-nb.infogoogle.comresearchgate.net Synthetic routes often focus on the stereoselective installation of the C2 carboxylate and C3 benzoate (B1203000) groups onto the bicyclic core. These syntheses are critical not only for studying the biological activity of cocaine itself but also for developing analogues with potential therapeutic applications, such as treatments for cocaine addiction or as novel local anesthetics. nih.govacs.orgresearchgate.net
| Target Molecule | Key Synthetic Strategy | Starting Material/Core |
| (-)-α-Tropanol | Pseudotransannular desymmetrization of a meso-epoxide | 1-Aminocyclohept-4-ene derivative |
| (+)-Ferruginine | Elaboration from a chiral 8-azabicyclo[3.2.1]octan-2-ol intermediate | 1-Aminocyclohept-4-ene derivative |
| Cocaine Analogues | Stereoselective functionalization of the tropane core | 8-Azabicyclo[3.2.1]octane derivatives |
The versatility of the 8-azabicyclo[3.2.1]octane scaffold extends beyond tropane alkaloids to the synthesis of other complex natural products. A fascinating example is the synthesis of (+/-)-peduncularine, an indole (B1671886) alkaloid featuring an unusual 6-azabicyclo[3.2.1]octane core. ccspublishing.org.cn The synthesis of this molecule was achieved through a Lewis acid-induced rearrangement of an epoxy-tropinone derivative (an 8-azabicyclo[3.2.1]octane). This key step involves a tandem epoxide opening, nitrogen-driven skeletal rearrangement to the 6-azabicyclo[3.2.1]octane system, and subsequent trapping of an iminium ion intermediate. nih.govfigshare.com
The synthesis of (+)-hosieine A, a lupin alkaloid containing a rare 2-azabicyclo[3.2.1]octane system, showcases a different synthetic challenge. researchgate.netthieme-connect.com While structurally related, the total synthesis of (-)-hosieine A was accomplished via a distinct strategy featuring a nitroso-ene cyclization to construct the 2-azabicyclo[3.2.1]octane ring system, rather than a rearrangement of an 8-azabicyclo[3.2.1]octane precursor. nih.govrsc.org
| Target Molecule | Key Synthetic Strategy | Resulting Core Structure |
| (+/-)-Peduncularine | Skeletal rearrangement of an epoxytropinone | 6-Azabicyclo[3.2.1]octane |
| (+)-Hosieine A | Nitroso-ene cyclization | 2-Azabicyclo[3.2.1]octane |
The 8-azabicyclo[3.2.1]octane framework is also a precursor for other medicinally significant alkaloids. Anatoxin-a, a potent nicotinic acetylcholine (B1216132) receptor agonist, possesses a 9-azabicyclo[4.2.1]nonane ring system. researchgate.netnih.gov Some synthetic approaches to this molecule have utilized a ring expansion strategy starting from more readily available 8-azabicyclo[3.2.1]octanes, such as those derived from cocaine. escholarship.org
Epibatidine (B1211577), a potent non-opiate analgesic isolated from the skin of a poison frog, has a 7-azabicyclo[2.2.1]heptane core. researchgate.net Many syntheses of epibatidine and its analogues have been developed starting from tropinone, an 8-azabicyclo[3.2.1]octan-3-one. These syntheses feature a contraction of the tropinone skeleton to form the strained 7-azabicyclo[2.2.1]heptane ring system, demonstrating the utility of the 8-azabicyclo[3.2.1]octane scaffold as a starting point for molecules with different bicyclic cores. researchgate.netnih.gov
Development of Chiral Synthons and Polyoxygenated Building Blocks
Beyond its direct incorporation into target molecules, the 8-azabicyclo[3.2.1]octane skeleton is a valuable starting point for the development of more complex chiral synthons and polyoxygenated building blocks. nih.gov The defined stereochemistry of the scaffold allows for the regio- and stereoselective introduction of multiple functional groups. For instance, strategies such as desymmetrization protocols can transform achiral tropinone derivatives into enantiomerically pure intermediates. researchgate.net These chiral building blocks can then be further elaborated. The ketone functionality, as in 8-azabicyclo[3.2.1]octan-6-one, can be transformed into a variety of other groups (alcohols, alkenes, etc.), which serve as handles for subsequent chemical modifications, leading to the construction of highly functionalized and stereochemically rich structures for use in the synthesis of other complex natural products. nih.gov
Mechanistic Investigations of Reactions Involving 8 Azabicyclo 3.2.1 Octan 6 One
Elucidation of Reaction Pathways and Proposed Transition States
The rigid bicyclic structure of 8-azabicyclo[3.2.1]octan-6-one and its derivatives influences the pathways of various chemical transformations. Key reaction pathways investigated include cycloadditions for scaffold construction and transannular C-H functionalization for late-stage modification.
One of the primary methods for constructing the 8-azabicyclo[3.2.1]octane core is through [3+2] cycloaddition reactions. d-nb.info These reactions typically involve the generation of a cyclic azomethine ylide, which then reacts with a dipolarophile. The pathway proceeds via a concerted mechanism, where the stereochemical outcome is dictated by the geometry of the transition state. uni-regensburg.de For instance, the reaction of cyclopropanated pyrrole (B145914) derivatives can be thermally induced to undergo a 6π-electrocyclic ring-opening to form a 1,3-dipole, which is then trapped by a dipolarophile. d-nb.info The geometry of this intermediate and its approach to the dipolarophile determine the final stereochemistry of the bicyclic product. d-nb.infouni-regensburg.de
Another significant reaction pathway is the palladium-catalyzed transannular C–H functionalization, which allows for direct modification of the bicyclic core. nih.govscispace.com The mechanism for these reactions generally involves the coordination of the internal amine to the palladium center, which positions the catalyst to activate specific C-H bonds through a boat-like conformation. scispace.com For a Cγ–H arylation, the proposed pathway involves:
Coordination of the substrate to a Pd(II) catalyst.
Directed C–H activation to form a palladacycle intermediate. nih.gov
Oxidative addition of an aryl halide to the Pd(II) center, forming a Pd(IV) species.
Reductive elimination to form the C-C bond and regenerate a Pd(II) species. nih.gov
In some cases, the reaction can proceed through alternative pathways. For example, studies on tropane (B1204802) derivatives have shown that an initial dehydrogenation can occur to form an alkene, which then coordinates to palladium in a dimeric Pd(I) complex. nih.gov Subsequent functionalization of this intermediate leads to β/γ/β-functionalized products. nih.gov The transition states for these multi-step processes are complex, and computational studies, such as Density Functional Theory (DFT) calculations, have been employed to rationalize the observed stereoselectivities. DFT calculations on the addition of Grignard reagents to a 7-azabicyclo[3.2.1]octan-6-one derivative helped to rationalize the observed high diastereoselectivity by comparing the energies of different transition state structures. researchgate.net
Role of Catalysts and Reagents in Reaction Mechanisms
Catalysts and reagents play a pivotal role in directing the course and influencing the efficiency and selectivity of reactions involving the 8-azabicyclo[3.2.1]octane core.
Palladium Catalysts: In transannular C-H functionalization, the palladium catalyst is central to the entire process. The reaction is often initiated by Pd(OAc)₂, but the addition of specific ligands can dramatically improve reaction rates and yields. nih.govscispace.com Pyridine- and quinoline-carboxylate ligands have been identified as highly effective in a second-generation catalyst system. scispace.com Mechanistic studies suggest these ligands play a role in preventing both reversible and irreversible catalyst decomposition pathways, thereby maintaining a high concentration of the active catalytic species throughout the reaction. scispace.com
Rhodium and Lewis Acid Dual Catalysis: In asymmetric 1,3-dipolar cycloadditions, a dual catalytic system comprising a rhodium(II) complex and a chiral Lewis acid can be employed to achieve high stereoselectivity. The rhodium(II) catalyst, such as Rh₂(OAc)₄, is responsible for generating the cyclic azomethine ylide from a diazo precursor. Simultaneously, the chiral Lewis acid (e.g., a magnesium or scandium complex with a chiral ligand) coordinates to the dipolarophile. This coordination activates the dipolarophile towards cycloaddition and creates a chiral environment, effectively shielding one face of the dipolarophile and directing the approach of the ylide to control the enantioselectivity of the product. whiterose.ac.uk
Chiral Bases and Auxiliaries: Chiral lithium amide bases are used to achieve enantioselective deprotonation of tropinone (B130398) (the 3-keto isomer), generating a chiral enolate. ehu.esresearchgate.net This enolate can then react with electrophiles, transferring the stereochemical information from the base to the product. The mechanism involves the formation of a well-defined transition state where the chiral ligand on the lithium amide directs the removal of a specific proton.
Oxidizing and Reducing Reagents: Standard reagents are also used to modify the this compound core. For example, meta-chloroperoxybenzoic acid (m-CPBA) is used for Baeyer-Villiger oxidative ring expansion of the ketone, leading to a bicyclic lactone. This reaction proceeds via the Criegee intermediate, with the migratory aptitude of the adjacent carbons dictating the regiochemical outcome.
The table below summarizes the roles of various catalysts and reagents in reactions involving the 8-azabicyclo[3.2.1]octane scaffold.
| Catalyst/Reagent | Reaction Type | Mechanistic Role |
| Pd(OAc)₂ with Pyridine-carboxylate Ligands | Transannular C-H Arylation | Ligand prevents catalyst decomposition and facilitates C-H activation/reductive elimination cycle. scispace.com |
| Rh₂(OAc)₄ / Chiral Lewis Acid (e.g., Mg(OTf)₂-Box) | [3+2] Cycloaddition | Rh(II) generates azomethine ylide; Lewis acid activates dipolarophile and controls enantioselectivity. |
| Chiral Lithium Amides | Enantioselective Deprotonation/Aldol (B89426) | Acts as a chiral base to selectively remove a prochiral proton, forming a configurationally stable enolate. ehu.esresearchgate.net |
| m-CPBA | Baeyer-Villiger Oxidation | Oxidizes the ketone to a lactone via rearrangement of a Criegee intermediate. |
| (–)-Diisopinocampheylborane | Enantioselective Hydroboration | A chiral hydroborating agent that adds across a double bond with high stereoselectivity to desymmetrize the molecule. ehu.es |
Understanding Stereochemical Control and Selectivity (e.g., diastereo- and enantioselectivity)
Achieving high levels of stereochemical control is a central challenge in the synthesis of tropane alkaloids and their analogues. ehu.esresearchgate.net The rigid conformational nature of the 8-azabicyclo[3.2.1]octane skeleton provides a valuable stereochemical canvas, but also presents challenges in controlling the introduction of new stereocenters. Several strategies have been developed to address this, primarily focusing on either the desymmetrization of achiral precursors or the de novo construction of the scaffold using asymmetric catalysis. ehu.esresearchgate.net
Desymmetrization Reactions: A common approach begins with an achiral or meso-8-azabicyclo[3.2.1]octane derivative. ehu.es The desymmetrization can be achieved through various enantioselective transformations:
Enantioselective Deprotonation: As mentioned, chiral lithium amides can selectively deprotonate meso-ketones like tropinone, and the resulting chiral enolate can be trapped to yield enantiomerically enriched products. ehu.es
Palladium-Catalyzed Asymmetric Allylic Alkylation: Desymmetrization of tropinone derivatives has been achieved via Pd-catalyzed asymmetric allylic alkylation. ehu.es The stereoselectivity is proposed to arise from the differential rate of reaction through two possible chair-like transition states. ehu.es
Enantioselective Hydroboration: The hydroboration of an olefin within an achiral 8-azabicyclo[3.2.1]octene derivative using a stoichiometric chiral borane, such as (–)-diisopinocampheylborane, can proceed with excellent enantioselectivity. ehu.es
Asymmetric Catalysis in Scaffold Formation: Introducing stereochemistry during the formation of the bicyclic ring is a highly efficient strategy. researchgate.net
[3+2] Cycloadditions: The use of dual catalytic systems, with a rhodium complex to generate an azomethine ylide and a chiral Lewis acid to control the facial selectivity of the dipolarophile, has proven highly effective. This approach can lead to 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee). The exo/endo selectivity can often be switched depending on the specific substrates used.
Intramolecular Desymmetrization of Epoxides: Chiral phosphoric acids have been used to catalyze the pseudotransannular ring-opening of meso-epoxides derived from 1-aminocyclohept-4-ene. researchgate.net This reaction directly forms the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. researchgate.net
Substrate and Reagent Control: The inherent structure of the bicyclic system often directs the stereochemical outcome of reactions. For instance, reductions of the ketone at C-6 are often highly diastereoselective due to the steric hindrance posed by the bicyclic framework, favoring attack from the less hindered exo face. DFT calculations have been instrumental in explaining observed diastereoselectivity in nucleophilic additions to the C-6 ketone, confirming that the transition state leading to the major diastereomer is significantly lower in energy.
The following table provides examples of catalytic systems and the stereoselectivity achieved in the synthesis of 8-azabicyclo[3.2.1]octane derivatives.
| Reaction Type | Catalyst/Reagent | Stereoselectivity Achieved |
| Asymmetric Allylic Alkylation | [Pd(η³-C₃H₅)Cl]₂ / Chiral Ferrocenyl Ligand | 74 - 98% ee; 5:1 - 33:1 dr ehu.es |
| Asymmetric [3+2] Cycloaddition | Rh₂(OAc)₄ / Sc(OTf)₃-PyBox | up to >99:1 dr, 99% ee |
| Enantioselective Deprotonation/Aldol | Chiral Lithium Amide | >95% ee ehu.es |
| Intramolecular Epoxide Ring-Opening | Chiral Phosphoric Acid (VAPOL-derived) | up to 96% ee researchgate.net |
Computational and Theoretical Chemistry Studies of 8 Azabicyclo 3.2.1 Octan 6 One
Density Functional Theory (DFT) Calculations for Structural Analysis and Energetics
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the geometric and electronic structures of bicyclic systems. researchgate.net For the 8-azabicyclo[3.2.1]octane framework, DFT calculations, often using the B3LYP functional with a 6-31G* basis set, have been employed to optimize molecular geometries and analyze thermochemical properties. rroij.com These studies provide precise data on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental values. rroij.com
A key structural aspect of N-substituted 8-azabicyclo[3.2.1]octanones, such as tropinone (B130398), is the equilibrium between N-invertomers, where the substituent on the nitrogen atom can be in either an axial or equatorial position. DFT calculations have been instrumental in quantifying the energetics of this inversion. By calculating the relative free energies (ΔG) of these invertomers, researchers can predict their population ratios in different environments. For instance, studies on N-substituted nortropinones have shown how the size and nature of the N-substituent influence this equilibrium. academie-sciences.fr
The table below, derived from DFT calculations on N-substituted nortropinones, illustrates the calculated free energy differences for the equatorial to axial N-inversion in the gas phase, which provides a model for understanding similar equilibria in the 6-one isomer. academie-sciences.fr
| N-Substituent (R) | Method 1 (ΔG, kcal/mol) | Ratio (eq:ax) | Method 2 (ΔG, kcal/mol) | Ratio (eq:ax) |
| Ethyl (Et) | 0.14 | 1.5 | 0.24 | 1.9 |
| Isopropyl (iPr) | -0.56 | 0.21 | -0.42 | 0.32 |
| tert-Butyl (tBu) | 2.0 | 279.0 | 2.0 | 274.3 |
| Phenyl (Ph) | -2.0 | 0.0045 | -1.8 | 0.0076 |
| Benzyl (Bn) | 0.35 | 2.6 | 0.31 | 2.3 |
| This table is interactive. Data adapted from a study on N-substituted nortropan-3-ones. academie-sciences.fr |
These calculations demonstrate that while smaller alkyl groups show a slight preference, bulky substituents like tert-butyl strongly favor the equatorial position to minimize steric hindrance. academie-sciences.fr Such energetic analyses are crucial for understanding the structural preferences that dictate the molecule's reactivity and interactions.
Conformational Analysis of the Bridged Bicyclic System
The 8-azabicyclo[3.2.1]octane skeleton is a conformationally restrained system. The piperidine (B6355638) ring within this structure can adopt either a chair or a boat conformation. Computational studies on related azabicyclic systems have utilized DFT to investigate the relative stabilities of these conformers. montclair.edu For the parent 8-azabicyclo[3.2.1]octane diamine derivatives, the chair-like conformation is generally found to be energetically preferred. montclair.edu
In a study on the analogous 8-oxabicyclo[3.2.1]octan-3-one system, a combination of NMR spectroscopy and theoretical calculations (including AM1, HF/6-31G, and DFT/B3LYP/6-31G) was used to analyze the conformation of the six-membered ring. researchgate.net The results indicated a preference for a chair conformation in most derivatives studied. researchgate.net However, for some substituted analogues, NMR data suggested the presence of a boat conformer, even when DFT calculations predicted the chair conformer to have lower energy. This highlights the importance of combining computational and experimental methods for a comprehensive conformational analysis. researchgate.net
The key conformational equilibria in the 8-azabicyclo[3.2.1]octane system can be summarized as:
Piperidine Ring Conformation: A low-energy barrier exists between the chair-like and boat-like orientations of the six-membered ring. montclair.edu
N-Invertomer Equilibrium: For N-substituted derivatives, the equilibrium between axial and equatorial conformers is critical and is influenced by both sterics and solvent effects. academie-sciences.fr
Understanding these conformational preferences is vital, as the three-dimensional shape of the molecule governs its biological activity and chemical reactivity.
Computational Prediction and Validation of Reaction Outcomes and Selectivity
Computational chemistry is increasingly used to predict the outcomes and selectivity of chemical reactions, providing insights that can guide synthetic efforts. For derivatives of the 8-azabicyclo[3.2.1]octane scaffold, DFT calculations of transition state (TS) structures and energies have been successfully used to rationalize and predict stereoselectivity.
In another example, the stereoselectivity of C-alkylation of a tropane-derived enamine was investigated. acs.org DFT calculations were performed to model the transition states for the formation of (R) and (S) products. The predicted stereoselectivity, obtained by Boltzmann weighting of the energies of the six lowest-energy transition states, was in excellent agreement with the experimentally observed product distribution. acs.org This congruence between computation and experiment validates the use of these theoretical models for predicting selectivity in reactions involving the 8-azabicyclo[3.2.1]octane core. acs.org
Computational Approaches in Retrosynthetic Analysis
Modern retrosynthetic analysis is increasingly supported by computational tools, ranging from rule-based expert systems to machine learning algorithms. nih.gov While specific applications for 8-azabicyclo[3.2.1]octan-6-one are not detailed in the literature, the general strategies for the synthesis of the core scaffold are well-established and inform any computational approach.
Key retrosynthetic disconnections for the 8-azabicyclo[3.2.1]octane framework include:
Tropinone-Based Routes: Utilizing the commercially available tropinone as a starting material is a common strategy. This involves functionalizing the 3-position and then potentially isomerizing or modifying it to achieve the desired 6-one substitution pattern. smolecule.com
Cycloaddition Strategies: Intramolecular [3+2] or [4+3] cycloadditions are powerful methods for constructing the bicyclic core with high stereocontrol. smolecule.com
Biomimetic Double Mannich Reaction: The classic Robinson tropinone synthesis, a one-pot reaction, provides an efficient route to the core structure and serves as a foundational strategy for retrosynthetic planning. nih.govsmolecule.com
Computer-Aided Synthesis Planning (CASP) programs can utilize these known strategies to propose synthetic routes. Recent advances using machine learning models, such as the Transformer architecture, have been applied to retrosynthetic prediction. nih.gov Interestingly, one study noted that an early model incorrectly identified the 8-azabicyclo[3.2.1]octane ring system, underscoring the challenges and the importance of accurate structural recognition in automated synthesis planning. nih.gov
Studies of Electronic Structure and Reactivity Descriptors
The electronic structure of the 8-azabicyclo[3.2.1]octane scaffold dictates its reactivity. Computational methods are used to calculate various electronic properties and reactivity descriptors. DFT calculations have been employed to investigate the geometry and electronic structures of complexes containing this framework, such as in studies of cocaine, which features this core. researchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) has been applied to analyze the electron densities of cocaine and its metabolites, which share the 8-azabicyclo[3.2.1]octane structure. researchgate.net This method provides a detailed description of electronic features, such as atomic charges and bond properties, revealing how different substituents modify the electronic distribution across the molecule. researchgate.net For instance, QTAIM analysis can determine how the positive charge in protonated species is distributed among the atoms of the bicyclic frame. researchgate.net
These analyses of electronic features are fundamental to understanding the molecule's reactivity, including its nucleophilic and electrophilic sites, and its potential for interaction with biological targets.
Advanced Spectroscopic Characterization Techniques in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry and conformational preferences of 8-azabicyclo[3.2.1]octane systems. Both ¹H and ¹³C NMR provide a wealth of information regarding the spatial arrangement of atoms within the bicyclic framework.
In derivatives of this scaffold, such as 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-ones, ¹H NMR spectroscopy is instrumental in confirming the stereochemistry of the olefinic double bonds. The coupling constants and chemical shifts of the protons on these double bonds can definitively establish their E or Z configuration. For instance, studies have shown that the olefinic double bonds in these types of compounds predominantly adopt the E configuration. nih.gov
Conformational studies of related tropane (B1204802) alkaloids, which share the 8-azabicyclo[3.2.1]octane core, have utilized NMR spectroscopy to investigate the N-invertomer preferences. academie-sciences.fr The orientation of the substituent on the nitrogen atom (axial or equatorial) can significantly influence the molecule's reactivity and biological interactions. academie-sciences.fr Previous NMR studies in deuterated chloroform (B151607) (CDCl₃) have suggested a preference for the axial orientation of N-substituents in tropinone (B130398) and related structures. academie-sciences.fr However, the polarity of the solvent can influence this equilibrium. academie-sciences.fr
Detailed two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can further elucidate the through-bond and through-space correlations between protons, providing a comprehensive picture of the molecule's conformation in solution.
Table 1: Representative ¹H NMR Data for a Derivative of 8-Azabicyclo[3.2.1]octan-3-one
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2, H-4 | 2.62 | p | |
| N-CH₃ | 2.32 | s | |
| H-1, H-5 | 4.35 | p | |
| Aromatic-H | 7.34 | d | 8.38 |
| Aromatic-H | 7.43 | d | |
| H-6, H-7 | 2.02 | q |
Data for 2,4-Bis(4-chlorobenzylidene)-8-methyl-8-aza-bicyclo[3.2.1]octan-3-one in CDCl₃. nih.gov
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry is an indispensable tool for monitoring the progress of reactions involving 8-azabicyclo[3.2.1]octan-6-one and for the unambiguous identification of reaction products and intermediates. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for analyzing complex reaction mixtures.
In the synthesis of derivatives, mass spectrometry provides rapid confirmation of the molecular weight of the desired products. For example, in the synthesis of various substituted 8-azabicyclo[3.2.1]octane derivatives, electrospray ionization (ESI) mass spectrometry is commonly used to detect the protonated molecule [M+H]⁺, confirming the successful incorporation of substituents. This is crucial for verifying the outcome of each synthetic step and for identifying any potential byproducts.
Furthermore, tandem mass spectrometry (MS/MS) can be employed to gain structural information about the synthesized compounds. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule and confirm the presence of specific functional groups. This is particularly useful in the structural elucidation of novel derivatives where reference spectra are not available. The fragmentation patterns of the 8-azabicyclo[3.2.1]octane core can provide a characteristic signature, aiding in the identification of this structural motif in unknown compounds.
Table 2: Mass Spectrometry Data for a Derivative of 8-Azabicyclo[3.2.1]octane
| Compound | Ionization Method | Observed m/z | Interpretation |
|---|---|---|---|
| 5-hydroxybiphenyl-3-carbonitrile | ESI | 194 | [M-H]⁻ |
Data from a synthesis involving 8-azabicyclo[3.2.1]octane derivatives. google.com
X-ray Crystallography for Absolute Configuration Determination and Structural Confirmation
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. ed.ac.uk For derivatives of this compound, single-crystal X-ray diffraction analysis provides precise atomic coordinates, bond lengths, and bond angles, offering a complete and static picture of the molecule in the solid state. nih.gov
This technique has been crucial in confirming the stereochemical assignments made by other spectroscopic methods. For instance, X-ray crystallography of 8-methyl-2,4-bis(3-thienylmethylene)-8-azabicyclo[3.2.1]octan-3-one has confirmed that the olefinic double bonds possess the E,E configuration. nih.gov This solid-state structural data provides a benchmark for interpreting the solution-phase data obtained from NMR spectroscopy.
The determination of the absolute structure is only possible for non-centrosymmetric crystals, a condition that is always met for enantiomerically pure chiral compounds. ed.ac.uk The analysis of anomalous scattering effects in the diffraction data allows for the assignment of the absolute configuration (e.g., R or S) of each stereocenter within the molecule. thieme-connect.de This is of paramount importance in medicinal chemistry, where the biological activity of a compound is often highly dependent on its specific stereoisomeric form. The crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing, which can influence the physical properties of the compound.
Table 3: Crystallographic Data for a Derivative of 8-Azabicyclo[3.2.1]octane
| Parameter | Value |
|---|---|
| Compound | (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one |
| Molecular Formula | C₆H₉NO₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
Data for a related bicyclic lactam. researchgate.net
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Methodologies
Current synthetic approaches to the 8-azabicyclo[3.2.1]octane core often rely on multicomponent reactions or intramolecular cyclizations that favor the formation of the more common 3-oxo isomer. rsc.orgehu.es A primary future objective is the development of synthetic strategies that provide regioselective access to the 6-oxo isomer.
Future efforts could focus on:
Intramolecular Cycloaddition Strategies: Designing precursors for intramolecular [3+2] or [4+3] cycloadditions that geometrically favor the formation of the C-6 ketone. This could involve novel disconnections of the bicyclic system that are yet to be explored.
Ring-Rearrangement Reactions: Investigating skeletal rearrangements of more accessible bicyclic systems to furnish the 8-azabicyclo[3.2.1]octan-6-one core. For instance, Lewis acid-induced rearrangements of epoxidized tropinone (B130398) derivatives have been shown to yield 6-azabicyclo[3.2.1]octan-3-one, suggesting the potential for similar strategies to access the desired 8-aza scaffold. nih.gov
Regioselective Oxidation: Developing new catalytic methods for the regioselective C-H oxidation of the parent 8-azabicyclo[3.2.1]octane. This represents a significant challenge due to the multiple competing reactive sites but would provide a highly efficient and atom-economical route.
Tandem Reactions: Designing novel cascade reactions that assemble the bicyclic core and install the C-6 carbonyl group in a single synthetic operation from acyclic precursors.
| Proposed Synthetic Strategy | Key Precursors/Reagents | Potential Advantages |
| Intramolecular [4+3] Cycloaddition | Dienyl pyrrolidine (B122466) derivatives | High stereocontrol and complexity generation |
| Skeletal Rearrangement | Substituted 2-azabicyclo[2.2.2]octanes | Access from different starting materials |
| Catalytic C-H Oxidation | 8-Azabicyclo[3.2.1]octane, selective catalyst | Atom economy, reduced step count |
| Tandem Michael Addition/Cyclization | Acyclic amino-dienes and enones | Rapid assembly of the core structure |
Exploration of New Reactivity Profiles and Transformations
The unique placement of the ketone at the C-6 position, adjacent to the bridgehead carbon (C-5) and a methylene (B1212753) carbon (C-7), suggests a reactivity profile distinct from the well-studied 3-oxo isomer. Future research should be directed at systematically exploring these unique transformations.
Key areas for investigation include:
Enolate Chemistry: Probing the regioselectivity of enolate formation (at C-5 vs. C-7) and trapping with various electrophiles. This could provide access to a wide range of C-5 and C-7 substituted derivatives, which are currently difficult to synthesize.
Ring Contraction/Expansion: Investigating reactions such as the Favorskii rearrangement of α-halo-6-ketones to generate functionalized 2-azabicyclo[2.2.2]octane systems, or ring expansions to form 9-azabicyclic frameworks.
Bridgehead Functionalization: Exploring radical-mediated or photochemical reactions to functionalize the adjacent C-5 bridgehead position, a typically unreactive site.
Skeletal Rearrangements: As seen in related systems, the rigid bicyclic framework can facilitate unique rearrangements. nih.gov Future work could explore acid- or base-mediated rearrangements of functionalized 6-hydroxy or 6-amino derivatives to novel heterocyclic scaffolds.
Advanced Stereocontrol Strategies for Complex Derivatives
Achieving high levels of stereocontrol is paramount for creating biologically active molecules. While enantioselective methods for the synthesis of the general 8-azabicyclo[3.2.1]octane scaffold are known, strategies specifically targeting the stereocenters around the C-6 ketone are undeveloped. ehu.es
Future research should prioritize:
Asymmetric Synthesis: Developing de novo asymmetric syntheses of the this compound core, where stereochemistry is set during the ring-forming steps.
Catalyst-Controlled Diastereoselection: Designing catalytic systems (e.g., organocatalysts or transition metal complexes) that can control the stereoselective functionalization of the C-5 and C-7 positions, irrespective of the inherent substrate bias.
Substrate-Controlled Reactions: Installing chiral auxiliaries on the nitrogen atom to direct the stereochemical outcome of reactions at the α-carbons of the ketone.
Enantioselective Reduction: Exploring enzymatic or chemo-catalytic methods for the enantioselective reduction of the C-6 ketone to afford chiral 6-hydroxy derivatives, which are versatile intermediates for further elaboration.
| Stereocontrol Challenge | Proposed Strategy | Potential Outcome |
| Control of C-5 and C-7 Stereocenters | Chiral Phase-Transfer Catalysis | Diastereo- and enantioselective alkylation |
| Enantioselective Ketone Reduction | Ketoreductase Enzymes | Access to enantiopure exo- and endo-alcohols |
| Desymmetrization of a Precursor | Chiral Lewis Acid-catalyzed Cyclization | Enantiopure this compound core |
Computational Design and Prediction of Novel Scaffold Transformations and Applications
Given the lack of extensive experimental data, computational chemistry offers a powerful tool to accelerate the exploration of this compound chemistry. Density Functional Theory (DFT) and other computational methods can provide crucial insights into the structure, stability, and reactivity of this scaffold. academie-sciences.fr
Future computational studies could focus on:
Conformational Analysis: Determining the preferred conformations of the scaffold and its derivatives, including the orientation of substituents on the nitrogen atom (N-invertomers), which can significantly influence reactivity. academie-sciences.fr
Reaction Mechanism Elucidation: Modeling potential reaction pathways for novel synthetic routes and transformations to predict feasibility, regioselectivity, and stereoselectivity, thereby guiding experimental design.
Predicting Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of new, and potentially unstable, derivatives.
Virtual Screening and Ligand Design: Using the this compound scaffold as a template for in silico design of new ligands for biological targets. Computational docking studies could predict binding affinities and poses, identifying promising candidates for synthesis and biological evaluation. rroij.com
By pursuing these interconnected research avenues, the chemical community can move this compound from a chemical curiosity to a valuable and versatile building block for the creation of novel, complex, and potentially bioactive molecules.
Q & A
Q. Advanced
- Synthesis : Stereocenters at positions 3 and 6 critically influence enantioselectivity. Asymmetric catalysis (e.g., chiral Brønsted acids) or resolution via chiral HPLC is required to isolate bioactive enantiomers .
- Bioactivity : Enantiomers may exhibit divergent binding affinities. For example, (1R,5S) configurations show higher DAT selectivity than (1S,5R) analogs, validated via molecular docking .
What computational approaches are utilized to predict the binding affinity and selectivity of these compounds toward neurotransmitter transporters?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Map ligand-receptor interactions (e.g., hydrogen bonding with AChE’s catalytic triad) .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with DAT/SERT inhibition constants (Ki) to guide analog design .
Which analytical techniques are most effective for quantifying this compound derivatives in complex matrices?
Q. Basic
- HPLC-MS/MS : Provides nanogram-level sensitivity in biological samples (e.g., plasma), using C18 columns and ESI ionization in positive mode .
- Chiral GC-MS : Resolves enantiomers using β-cyclodextrin columns, critical for pharmacokinetic studies .
How do metabolic pathways influence the pharmacokinetics of this compound-based therapeutics, and what methodologies identify major metabolites?
Q. Advanced
- Phase I Metabolism : Hepatic CYP450-mediated oxidation (e.g., hydroxylation at C3) generates polar metabolites, detected via HR-LC-Orbitrap MS .
- Stable Isotope Tracing : Uses deuterated analogs (e.g., [D3]-8-azabicyclo) to track metabolic fate in vivo .
What role does the bicyclic structure play in the compound’s interaction with enzymes like acetylcholinesterase?
Basic
The rigid bicyclic scaffold mimics the transition state of acetylcholine hydrolysis, enabling competitive inhibition. The nitrogen bridgehead forms a key hydrogen bond with AChE’s Glu199 residue, enhancing binding affinity .
What strategies address the instability of this compound under prolonged experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
